molecular formula C3H9N3O B13488129 2-hydrazinyl-N-methylacetamide

2-hydrazinyl-N-methylacetamide

Cat. No.: B13488129
M. Wt: 103.12 g/mol
InChI Key: ZOFVKWQBYLEBPJ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-N-methylacetamide is an organic compound with the molecular formula C3H9N3O It is a derivative of acetamide, where one of the hydrogen atoms is replaced by a hydrazinyl group and another by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N-methylacetamide typically involves the reaction of N-methylacetamide with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-methylacetamide+HydrazineThis compound\text{N-methylacetamide} + \text{Hydrazine} \rightarrow \text{this compound} N-methylacetamide+Hydrazine→this compound

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 70-80°C. The reaction time can vary, but it generally takes a few hours to complete.

Industrial Production Methods

For industrial production, the process involves similar steps but on a larger scale. The raw materials, N-methylacetamide and hydrazine, are mixed in large reactors, and the reaction conditions are optimized for maximum yield. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazinyl derivatives.

Scientific Research Applications

2-Hydrazinyl-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-methylacetamide involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-methylacetamide: Lacks the hydrazinyl group and has different chemical properties.

    Hydrazine: Contains two hydrazinyl groups and is more reactive.

    Acetamide: The parent compound without any substitutions.

Uniqueness

2-Hydrazinyl-N-methylacetamide is unique due to the presence of both a hydrazinyl group and a methyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C3H9N3O

Molecular Weight

103.12 g/mol

IUPAC Name

2-hydrazinyl-N-methylacetamide

InChI

InChI=1S/C3H9N3O/c1-5-3(7)2-6-4/h6H,2,4H2,1H3,(H,5,7)

InChI Key

ZOFVKWQBYLEBPJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CNN

Origin of Product

United States

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